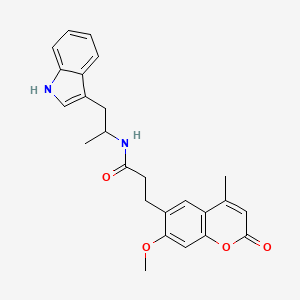![molecular formula C27H21NO5 B15106763 (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate](/img/structure/B15106763.png)
(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate is a complex organic compound with a unique structure that combines elements of indole, benzofuran, and benzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The synthesis begins with the preparation of the 1-methyl-1H-indole derivative through a Fischer indole synthesis.
Benzofuran Formation: The next step involves the formation of the benzofuran ring system via a cyclization reaction.
Condensation Reaction: The indole and benzofuran derivatives are then subjected to a condensation reaction to form the core structure of the compound.
Esterification: Finally, the compound is esterified with 3-methoxybenzoic acid to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: The compound could have therapeutic potential, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
NH4S and NH4S2: These compounds have different elemental compositions but may exhibit similar bonding patterns.
Uniqueness
What sets (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate apart is its unique combination of indole, benzofuran, and benzoate moieties, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H21NO5 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3-methoxybenzoate |
InChI |
InChI=1S/C27H21NO5/c1-16-23(33-27(30)17-7-6-8-19(13-17)31-3)12-11-21-25(29)24(32-26(16)21)14-18-15-28(2)22-10-5-4-9-20(18)22/h4-15H,1-3H3/b24-14+ |
InChI Key |
ATICBBYZAXWNOL-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=CC=CC=C43)C)/C2=O)OC(=O)C5=CC(=CC=C5)OC |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)OC(=O)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Chloro-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B15106687.png)
![8-methoxy-4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-6H-benzo[c]chromen-6-one](/img/structure/B15106688.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15106693.png)
![Ethyl 1-(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)piperidine-3-carboxylate](/img/structure/B15106699.png)
![N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-4-carboxamide](/img/structure/B15106704.png)
![N-[(2Z)-3-(4-ethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B15106706.png)
![(Z)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B15106711.png)
![3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B15106714.png)

![2-(4-methoxyphenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B15106729.png)
![3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B15106737.png)
![[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B15106745.png)
![N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B15106774.png)
![N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15106777.png)
